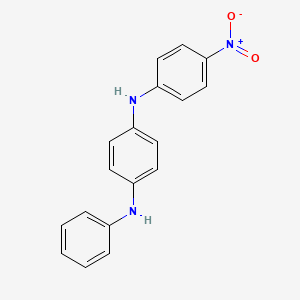
1,4-Benzenediamine, N-(4-nitrophenyl)-N'-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediamine, N-(4-nitrophenyl)-N’-phenyl- is a chemical compound with the molecular formula C12H10N4O2This compound is a yellow crystalline solid that is soluble in water and has a melting point of 187-192°C . It is commonly used in the manufacture of various products and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N-(4-nitrophenyl)-N’-phenyl- typically involves the nitration of 1,4-benzenediamine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective nitration of the compound.
Industrial Production Methods
In industrial settings, the production of 1,4-Benzenediamine, N-(4-nitrophenyl)-N’-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine, N-(4-nitrophenyl)-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenyl compounds.
Scientific Research Applications
1,4-Benzenediamine, N-(4-nitrophenyl)-N’-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 1,4-Benzenediamine, N-(4-nitrophenyl)-N’-phenyl- involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. It can also interact with enzymes and proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenediamine, N,N’-bis(4-nitrophenyl)-: This compound has two nitro groups attached to the benzenediamine structure.
N,N-Dimethyl-N’-(4-nitrobenzyl)-1,4-benzenediamine: This compound has a dimethyl group and a nitrobenzyl group attached to the benzenediamine structure.
Uniqueness
1,4-Benzenediamine, N-(4-nitrophenyl)-N’-phenyl- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its solubility in water and specific melting point range make it suitable for various applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
36629-08-0 |
|---|---|
Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
4-N-(4-nitrophenyl)-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C18H15N3O2/c22-21(23)18-12-10-17(11-13-18)20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19-20H |
InChI Key |
OOQLVBJPIMMTNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















